molecular formula C7H14O3 B186381 Ethyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-73-4

Ethyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B186381
CAS RN: 14002-73-4
M. Wt: 146.18 g/mol
InChI Key: JBDMHPJPFPMZLI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethylpropanoate, also known as ethyl lactate, is an organic compound commonly used as a solvent and in the production of various chemicals . It is a clear, colorless liquid with a fruity odor, and is highly flammable . The molecular formula is C7H14O3 and the molecular weight is 146.19 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-2,2-dimethylpropanoate consists of a propanoate backbone with two methyl groups attached to the second carbon atom and an ethyl group attached to the carboxyl carbon . The presence of the hydroxyl group on the third carbon atom makes it a hydroxypropanoate .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-2,2-dimethylpropanoate is a yellow liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 215.7±13.0 °C at 760 mmHg, and a flash point of 83.8±12.6 °C . It has a molar refractivity of 37.8±0.3 cm3 and a molar volume of 145.1±3.0 cm3 .

Scientific Research Applications

  • Odor Thresholds : Branched esters, including ethyl 3-hydroxy-2,2-dimethylpropanoate, have been studied for their odor thresholds. These compounds generally have lower odor thresholds than their straight-chain counterparts, suggesting their potential use in fragrance and flavor industries (Takeoka et al., 1995).

  • Cytotoxic Activity and Cancer Therapy : Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, structurally related to ethyl 3-hydroxy-2,2-dimethylpropanoate, have been synthesized and tested for anti-tumor activities. They show inhibitory actions on human colorectal carcinoma cells, suggesting their potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).

  • Chemical Synthesis and β-Lactams Production : In the field of organic synthesis, ethyl 3-hydroxy-2,2-dimethylpropanoate has been used in the unusual course of “enolate-imine” condensation, leading to the production of β-lactams, which are vital in antibiotic synthesis (Valiullina et al., 2017).

  • HDAC Inhibition in Cancer Treatment : Derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to ethyl 3-hydroxy-2,2-dimethylpropanoate, have been studied for their potential as histone deacetylase inhibitors (HDACIs) in cancer treatment. Certain synthesized compounds showed significant antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

  • Pharmaceutical Applications : Ethyl 3-hydroxy-2,2-dimethylpropanoate derivatives have been characterized using spectroscopic and diffractometric techniques for their polymorphic forms, indicating their significance in the pharmaceutical industry, especially for drug formulation and stability studies (Vogt et al., 2013).

  • Photooxidation Studies : The compound has been involved in studies related to photooxidation processes, which have implications in chemical kinetics and photochemistry (Chen et al., 1996).

  • Organic Synthesis and Stereochemistry : Studies have explored the synthesis of long-chain carboxylic esters, including derivatives of ethyl 3-hydroxy-2,2-dimethylpropanoate, contributing to the understanding of stereochemistry and reaction mechanisms in organic chemistry (Coles & Polgar, 1968).

  • Reactions with Aldehydes and Epoxides : Ethyl 3-hydroxy-2,2-dimethylpropanoate derivatives have been used in reactions with aldehydes and epoxides, showcasing their versatility in organic synthesis (Peng et al., 2006).

Safety And Hazards

Ethyl 3-hydroxy-2,2-dimethylpropanoate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

As for future directions, Ethyl 3-hydroxy-2,2-dimethylpropanoate could potentially be explored further for its applications in various fields. Its use as a solvent and in the production of various chemicals suggests potential industrial applications . Additionally, the potential activity through the HSP90 and TRAP1 mediated signaling pathway suggests possible biomedical applications .

properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMHPJPFPMZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298079
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-2,2-dimethylpropanoate

CAS RN

14002-73-4
Record name 14002-73-4
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Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-2,2-dimethylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Afanasenko, T Yan, K Barta - Communications Chemistry, 2019 - nature.com
β-amino acid esters are important scaffolds in medicinal chemistry and valuable building blocks for materials synthesis. Surprisingly, the waste-free construction of such moieties from …
Number of citations: 16 www.nature.com

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